molecular formula C14H19N5O5 B12778235 1-(6-Acetylamino-3-nitro-2-pyridyl)-4-ethoxycarbonylpiperazine CAS No. 75167-23-6

1-(6-Acetylamino-3-nitro-2-pyridyl)-4-ethoxycarbonylpiperazine

Cat. No.: B12778235
CAS No.: 75167-23-6
M. Wt: 337.33 g/mol
InChI Key: JLZYNSUWKGHCOQ-UHFFFAOYSA-N
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Description

1-(6-Acetylamino-3-nitro-2-pyridyl)-4-ethoxycarbonylpiperazine is a complex organic compound with a unique structure that includes a pyridine ring, a piperazine ring, and various functional groups such as acetylamino, nitro, and ethoxycarbonyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Acetylamino-3-nitro-2-pyridyl)-4-ethoxycarbonylpiperazine typically involves multiple steps, starting with the preparation of the pyridine ring substituted with acetylamino and nitro groups. This is followed by the introduction of the piperazine ring and the ethoxycarbonyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Acetylamino-3-nitro-2-pyridyl)-4-ethoxycarbonylpiperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the acetylamino group.

Scientific Research Applications

1-(6-Acetylamino-3-nitro-2-pyridyl)-4-ethoxycarbonylpiperazine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as bioactive compounds with antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-Acetylamino-3-nitro-2-pyridyl)-4-ethoxycarbonylpiperazine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological receptors. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Acetylamino-3-nitro-2-pyridyl)-4-methoxycarbonylpiperazine
  • 1-(6-Acetylamino-3-nitro-2-pyridyl)-4-propoxycarbonylpiperazine

Uniqueness

1-(6-Acetylamino-3-nitro-2-pyridyl)-4-ethoxycarbonylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxycarbonyl group, in particular, may influence its solubility and reactivity compared to similar compounds with different alkoxycarbonyl groups.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

75167-23-6

Molecular Formula

C14H19N5O5

Molecular Weight

337.33 g/mol

IUPAC Name

ethyl 4-(6-acetamido-3-nitropyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C14H19N5O5/c1-3-24-14(21)18-8-6-17(7-9-18)13-11(19(22)23)4-5-12(16-13)15-10(2)20/h4-5H,3,6-9H2,1-2H3,(H,15,16,20)

InChI Key

JLZYNSUWKGHCOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C=CC(=N2)NC(=O)C)[N+](=O)[O-]

Origin of Product

United States

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